molecular formula C5H5ClS B080250 2-Chloro-3-methylthiophene CAS No. 14345-97-2

2-Chloro-3-methylthiophene

Cat. No. B080250
CAS RN: 14345-97-2
M. Wt: 132.61 g/mol
InChI Key: KQFADYXPELMVHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-3-methylthiophene and related compounds involves several key methods. A notable method involves the reaction of 2-methylthiophene with sulfuryl chloride, producing 2-Chloro-5-methylthiophene in a 73.96% yield, showcasing a facile and low-cost route for the preparation of chloro-methylthiophenes (Zhangqi Yang, 2010).

Molecular Structure Analysis

The structural analysis of chloro-methylthiophenes reveals intricate details about their molecular geometry. For example, studies on the molecular structure of related compounds highlight the influence of substituents on the thiophene ring, affecting the overall molecular conformation and electronic properties.

Chemical Reactions and Properties

Chloro-methylthiophenes undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols demonstrates the versatility of these compounds in synthetic chemistry (C. Corral & J. Lissavetzky, 1984).

Physical Properties Analysis

The physical properties of 2-Chloro-3-methylthiophene, such as melting and boiling points, solubility, and crystalline structure, are crucial for its application in various fields. The crystal and molecular structure analysis of related compounds provides insights into the steric interactions and electron delocalization within the molecule, contributing to its physical properties.

Chemical Properties Analysis

The chemical properties of 2-Chloro-3-methylthiophene, including reactivity with different reagents, stability under various conditions, and ability to undergo electrophilic substitution, are essential for its utility in synthetic organic chemistry. Studies on chlorinated thiophenes and their derivatives offer a comprehensive understanding of their reactivity and potential applications (J. Skramstad et al., 2000).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • The methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes obtained show that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application or experimental procedures involve the use of thiophene-mediated molecules in the advancement of organic semiconductors .
    • The outcomes obtained show that thiophene derivatives play a prominent role in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
  • Synthetic Chemistry
    • 2-Chloro-3-methylthiophene is often used as a building block in synthetic chemistry . It can be used to synthesize more complex molecules, particularly in the pharmaceutical industry .
    • The methods of application or experimental procedures involve various organic reactions, such as coupling reactions, to incorporate the 2-Chloro-3-methylthiophene moiety into the target molecule .
    • The outcomes obtained can vary widely depending on the specific synthesis, but the use of 2-Chloro-3-methylthiophene can often enable the synthesis of molecules with desirable properties .
  • Halogenated Heterocycles
    • 2-Chloro-3-methylthiophene is a type of halogenated heterocycle . Halogenated heterocycles are a class of compounds that are widely used in the synthesis of pharmaceuticals and agrochemicals .
    • The methods of application or experimental procedures involve various organic reactions to incorporate the halogenated heterocycle into the target molecule .
    • The outcomes obtained can vary widely depending on the specific synthesis, but the use of halogenated heterocycles can often enable the synthesis of molecules with desirable properties .

Safety And Hazards

2-Chloro-3-methylthiophene is classified as a flammable liquid and vapor. It can cause serious eye damage and skin irritation, and it is harmful if swallowed . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

While specific future directions for 2-Chloro-3-methylthiophene are not mentioned in the search results, thiophene derivatives are of interest in various fields, including medicinal chemistry and material science . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

2-chloro-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS/c1-4-2-3-7-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFADYXPELMVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162425
Record name 2-Chloro-3-methylthiophene
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Molecular Weight

132.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylthiophene

CAS RN

14345-97-2
Record name 2-Chloro-3-methylthiophene
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Record name 2-Chloro-3-methylthiophene
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Record name 2-Chloro-3-methylthiophene
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Record name 2-chloro-3-methylthiophene
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Record name 2-Chloro-3-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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